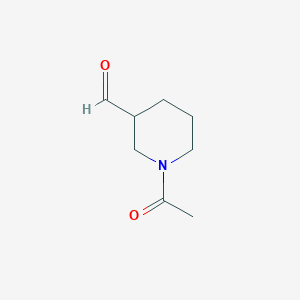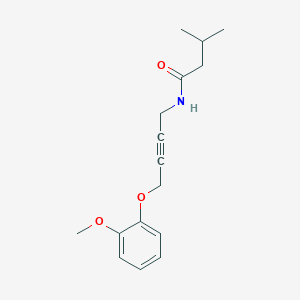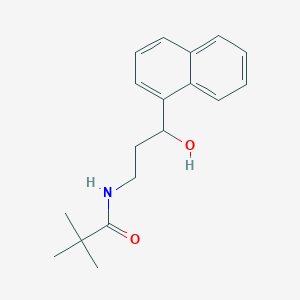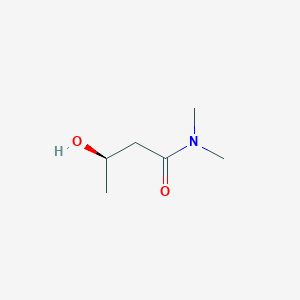
1-Acetylpiperidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylpiperidine-3-carbaldehyde is an N-acylpiperidine that is piperidine in which the hydrogen attached to the nitrogen is replaced by an acetyl group. It is a N-acylpiperidine and a monocarboxylic acid amide .
Molecular Structure Analysis
The molecular formula of this compound is C8H13NO2 . The InChI (IUPAC International Chemical Identifier) string is InChI=1S/C7H13NO/c1-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 and the canonical SMILES (Simplified Molecular Input Line Entry System) string is CC(=O)N1CCCCC1 .
Wissenschaftliche Forschungsanwendungen
Palladium-catalyzed Cyclization
One application of related chemical structures involves palladium-catalyzed cyclization processes. For example, 3-Bromopyridine-4-carbaldehyde, a compound with structural similarities to 1-Acetylpiperidine-3-carbaldehyde, undergoes cyclization with carboxylic acids in the presence of a palladium catalyst, producing 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This process showcases the potential of such compounds in facilitating complex cyclization reactions, which are pivotal in synthesizing cyclic compounds with diverse biological activities (Cho & Kim, 2008).
Electrocatalytic Oxidation
In the realm of green chemistry, electrocatalytic methods using mediators like 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) have been developed to oxidize alcohols and aldehydes to carboxylic acids. This method demonstrates the utility of similar compounds in environmentally friendly oxidation processes that convert readily available starting materials into more valuable carboxylic acids, retaining stereochemistry adjacent to the oxidation site. Such methodologies underscore the importance of these compounds in developing sustainable chemical processes (Rafiee et al., 2018).
Synthesis of Heterocyclic Compounds
Efficient synthetic routes to thienyl-substituted terpyridines involve reactions of thiophene carbaldehydes with acetylpyridine under basic conditions. These synthetic strategies highlight the critical role of carbaldehyde derivatives in constructing heterocyclic frameworks, which are essential cores in many pharmaceuticals and materials science applications. The ability to introduce varied substituents through these reactions enables the fine-tuning of the electronic and optical properties of the resulting compounds, demonstrating the chemical flexibility and utility of such intermediates (Constable et al., 2004).
Amine-Catalyzed Annulation
The amine-catalyzed cascade annulation and aromatization sequence between β'-acetoxy allenoates and 1,2-bisnucleophiles produce fully substituted thiophene-2-carbaldehydes, demonstrating the potential of carbaldehyde derivatives in facilitating complex cascade reactions. These processes yield heterocyclic compounds, which are valuable in various chemical industries, including pharmaceuticals, agrochemicals, and materials science. The ability to efficiently construct complex molecules from simple precursors highlights the significance of such chemical transformations (Ni, Wang, & Tong, 2016).
Eigenschaften
IUPAC Name |
1-acetylpiperidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUMWXVBQIRTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate](/img/structure/B2680064.png)




![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)



